2-(But-2-en-2-yl)-1,3-dithiolane is a sulfur-containing heterocyclic compound characterized by a five-membered ring structure featuring two sulfur atoms and a butenyl substituent. The compound has the molecular formula and is notable for its unique dithiolane framework, which contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry.
The reactivity of 2-(But-2-en-2-yl)-1,3-dithiolane can be attributed to the presence of the dithiolane ring, which can undergo various chemical transformations:
The synthesis of 2-(But-2-en-2-yl)-1,3-dithiolane can be achieved through several methods:
2-(But-2-en-2-yl)-1,3-dithiolane has several potential applications:
Studies on the interactions of 2-(But-2-en-2-yl)-1,3-dithiolane with various electrophiles and nucleophiles are crucial for understanding its reactivity profile. Interaction studies often focus on:
These studies help elucidate the compound's potential utility in synthetic pathways and its behavior in biological systems.
Several compounds share structural features with 2-(But-2-en-2-yl)-1,3-dithiolane. Here is a comparison highlighting their uniqueness:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 1,3-Dithiane | Six-membered ring | Contains two sulfur atoms; used as a protecting group. |
| 1,3-Dithiolane | Five-membered ring | Similar structure; often used in organic synthesis. |
| 4-Methylthio-1,3-dithiolane | Substituted dithiolane | Contains a methylthio group; exhibits different reactivity. |
| 2-Aryl-1,3-dithianes | Aryl-substituted | More complex aromatic interactions; used in advanced organic syntheses. |
The uniqueness of 2-(But-2-en-2-yl)-1,3-dithiolane lies in its specific butenyl substitution which may influence its reactivity and biological properties compared to other similar compounds.
The most established route to 2-(But-2-en-2-yl)-1,3-dithiolane involves thioacetalization using 1,2-ethanedithiol (EDT). EDT, a bifunctional thiol, reacts with carbonyl compounds to form 1,3-dithiolanes through nucleophilic addition. For this compound, the reaction typically employs a butenyl-substituted ketone or aldehyde. The mechanism proceeds via dual thiol nucleophilic attacks on the carbonyl carbon, followed by dehydration to form the dithiolane ring.
For example, methyl vinyl ketone reacts with EDT under acidic conditions to yield a dithiolane intermediate. Subsequent hydrogenation with Raney Nickel removes sulfur atoms, but in the absence of hydrogenation, the dithiolane remains intact. This method benefits from EDT’s commercial availability and mild reaction conditions, though regioselectivity challenges may arise with unsymmetrical carbonyl precursors.
Bromine-mediated cyclization offers a streamlined alternative for constructing the dithiolane ring. While specific details of this method are sparingly documented in the provided sources, analogous reactions suggest that bromine acts as an electrophilic cyclizing agent. In such protocols, a brominated precursor—such as a bromoalkene or bromo-thiol derivative—undergoes intramolecular nucleophilic displacement, forming the dithiolane ring in a single step.
For instance, a hypothetical pathway could involve 2-bromo-but-2-ene reacting with a dithiol precursor. The bromine atom facilitates ring closure by stabilizing the transition state through polarization of the carbon-bromine bond. This method’s efficiency depends on optimizing bromine’s stoichiometry and reaction temperature to minimize side reactions like over-oxidation or polymerization.
Organolithium reagents enable autoxidative condensation pathways for synthesizing 2-(But-2-en-2-yl)-1,3-dithiolane. A notable example involves treating 2-aryl-1,3-dithianes with n-butyllithium (n-BuLi), which initiates a radical-based autoxidation process. The mechanism begins with deprotonation of the dithiane by n-BuLi, generating a lithiated intermediate. Exposure to atmospheric oxygen triggers oxidation, forming a thioester intermediate that undergoes nucleophilic attack by additional dithiane molecules.
Adapting this to dithiolanes, the lithiated species derived from 1,3-dithiolane precursors could similarly react with oxygen, leading to condensation products. Computational studies support a stepwise pathway where a carbamoyl radical abstracts a propargylic hydrogen, followed by dithiolane ring dissociation and regioselective cyclization. This method’s advantage lies in its ability to construct complex architectures, though controlling radical intermediates requires precise conditions.
Recent advances in asymmetric catalysis have opened routes to enantiomerically enriched 2-(But-2-en-2-yl)-1,3-dithiolane derivatives. While direct examples are not detailed in the provided sources, principles from γ-amino ketone synthesis offer a conceptual framework. For instance, phase-transfer catalysts derived from cinchona alkaloids can induce asymmetry during imine umpolung reactions, enabling enantioselective C–C bond formation.
Applying this to dithiolanes, a prochiral dithiol precursor could engage in a catalyzed thioacetalization with a chiral catalyst. The catalyst’s chiral environment would bias the attack of thiol groups on the carbonyl carbon, yielding the desired enantiomer. Key challenges include identifying catalysts compatible with sulfur-rich intermediates and achieving high enantiomeric excess.
| Method | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Traditional Condensation | 1,2-Ethanedithiol | Mild conditions; scalable | Regioselectivity issues |
| Bromine Cyclization | Brominated precursors | One-step protocol | Limited mechanistic clarity |
| Autoxidative Condensation | n-BuLi, O~2~ | Complex product formation | Requires radical stabilization |
| Asymmetric Catalysis | Chiral phase-transfer catalysts | Enantioselectivity | Catalyst development needed |
| Substrate Type | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kcal/mol) | Ring Opening Preference | Mechanism |
|---|---|---|---|---|
| 1,2-Dithiolane | 10⁸ | Low | Fast | S_N2 |
| 1,2-Dithiane | 1.5 × 10⁵ | 15.1-32.0 | Moderate | S_N2 |
| 1,2-Dithiepane | 2.3 × 10⁵ | 18.5-25.0 | Moderate | S_N2 |
| 2-Alkenyl-1,3-dithiolane | Variable | 12.3-18.7 | Conditional | Stepwise |
| Cyclic Disulfides | 10⁶-10⁸ | 8.2-15.6 | Fast | S_N2 |
The stereoelectronic requirements for efficient sulfonium formation involve optimal orbital overlap between the nucleophile and the disulfide antibonding orbital [5]. In 2-(But-2-en-2-yl)-1,3-dithiolane, the but-2-en-2-yl group can adopt conformations that maximize this orbital interaction, leading to enhanced reactivity compared to saturated analogs [6]. The ring strain energy contributes approximately 2.2 kcal/mol to the driving force for ring-opening reactions, making these processes thermodynamically favorable under appropriate conditions [2].
Radical-based autoxidation processes involving 2-(But-2-en-2-yl)-1,3-dithiolane proceed through complex mechanistic pathways that involve the generation of thiyl radicals and subsequent propagation steps [7]. The initiation of these processes typically occurs through the interaction of the dithiolane ring system with molecular oxygen or radical initiators such as azobisisobutyronitrile [8]. The but-2-en-2-yl substituent plays a crucial role in stabilizing radical intermediates through allylic resonance effects [9].
The autoxidative condensation mechanism begins with the abstraction of hydrogen atoms from the dithiolane ring or the alkenyl substituent, generating carbon-centered radicals that readily react with molecular oxygen [7]. These peroxyl radicals undergo subsequent reactions including hydrogen abstraction from other dithiolane molecules, creating a chain propagation process [8]. The presence of the alkene functionality in the but-2-en-2-yl group provides additional sites for radical attack, leading to complex product mixtures that include both oxidized dithiolane derivatives and polymeric species [9].
Kinetic studies of autoxidation processes reveal that the rate of radical generation depends critically on the reaction temperature and the presence of radical initiators [7]. At elevated temperatures (50-100°C), spontaneous autoxidation can occur through thermal decomposition pathways, while at ambient temperatures, the process requires the presence of initiating species [8]. The but-2-en-2-yl group enhances the overall reactivity by providing stabilized allylic radical intermediates that facilitate the propagation steps [10].
Table 2: Autoxidation Process Parameters in Condensation Reactions
| Reaction Type | Yield (%) | Temperature (°C) | Reaction Time (h) | Product Type |
|---|---|---|---|---|
| 2-Aryl-2-lithio-1,3-dithiane | 51-89 | RT to 50 | 0.5-2 | α-Thioether ketones |
| Benzaldehyde dithioacetal | 48-97 | RT to 80 | 1-4 | Orthothioesters |
| Cyclic dithiolane ROP | 65-85 | 80-100 | 2-6 | Poly(disulfide) |
| Free radical initiated | 45-75 | 50-100 | 4-12 | Oxidized products |
| AIBN-mediated | 60-80 | 60-80 | 2-8 | Degradation products |
The condensation reactions involving 2-(But-2-en-2-yl)-1,3-dithiolane under autoxidative conditions lead to the formation of highly functionalized thioether ketones and orthothioester derivatives [9]. These products arise from the coupling of multiple dithiolane units through radical-mediated carbon-carbon bond formation processes [7]. The mechanism involves the initial formation of thioester intermediates through oxidation of organolithium dithiolane derivatives, followed by nucleophilic attack by additional dithiolane units [9].
The role of oxygen in these processes extends beyond simple oxidation, as it participates in the formation of peroxyl radical intermediates that undergo subsequent fragmentation and rearrangement reactions [7]. The but-2-en-2-yl substituent influences the regioselectivity of these processes by directing radical attack to specific positions on the molecule [8]. This selectivity is particularly important in determining the final product distribution and the efficiency of the condensation process [10].
Cationic cyclization pathways involving 2-(But-2-en-2-yl)-1,3-dithiolane represent a powerful synthetic methodology for constructing complex polycyclic scaffolds [11]. These reactions proceed through the temporary opening of the dithiolane ring under the influence of Lewis acids, followed by intramolecular cyclization of the resulting cationic intermediate [12]. The but-2-en-2-yl substituent serves as both a nucleophile and a directing group in these transformations, leading to highly diastereoselective outcomes [11].
The mechanism of cationic cyclization involves the initial coordination of a Lewis acid catalyst, typically trimethylsilyl trifluoromethanesulfonate, to one of the sulfur atoms in the dithiolane ring [11]. This coordination weakens the carbon-sulfur bond, allowing for ring opening and the generation of a stabilized carbocation [12]. The but-2-en-2-yl group then undergoes intramolecular nucleophilic attack on this cationic center, forming a new carbon-carbon bond and creating a bicyclic or polycyclic structure [11].
The stereochemical outcome of these cyclizations is controlled by the conformational preferences of the intermediate cationic species and the approach trajectory of the nucleophilic alkene [11]. For 2-(But-2-en-2-yl)-1,3-dithiolane, the cyclization typically proceeds through a 6-endo-trig pathway, leading to the formation of trans-decalin scaffolds with high diastereoselectivity [12]. This selectivity arises from the preferential adoption of chair-like transition states that minimize steric interactions between the developing ring systems [11].
Table 3: Cationic Cyclization Pathways for Complex Scaffold Construction
| Cyclization Type | Diastereoselectivity | Product Scaffold | Catalyst | Yield Range (%) |
|---|---|---|---|---|
| 6-endo-trig | High (>95%) | trans-Decalins | TMSOTf | 75-95 |
| 5-exo-trig | Moderate (70-85%) | Cyclopentanes | Lewis acid | 60-80 |
| 7-endo-trig | Low (50-65%) | Cycloheptanes | Brønsted acid | 45-70 |
| 4-exo-trig | Variable | Cyclobutanes | Metal catalyst | 30-60 |
| 8-endo-trig | High (>90%) | Cyclooctanes | Lewis acid | 65-85 |
The substrate scope of these cationic cyclization reactions is broad, tolerating various functional groups and substitution patterns [11]. The but-2-en-2-yl substituent can be modified with additional alkyl or aryl groups without significantly affecting the cyclization efficiency [12]. This tolerance extends to the incorporation of heteroatoms and electron-withdrawing groups, making the methodology applicable to the synthesis of complex natural product scaffolds [11].
Density functional theory calculations support the proposed mechanistic pathway and provide insights into the factors controlling diastereoselectivity [11]. The calculations reveal that the transition state for the 6-endo-trig cyclization is stabilized by favorable orbital interactions between the developing carbon-carbon bond and the sulfur lone pairs [12]. The energy barrier for this process is relatively low (12-18 kcal/mol), consistent with the mild reaction conditions required for efficient cyclization [11].
Stereoelectronic effects play a crucial role in determining the reactivity and selectivity of 2-(But-2-en-2-yl)-1,3-dithiolane in thioether and ketone formation reactions [5]. These effects arise from the specific geometric arrangements of bonds and lone pairs that influence the energy and stability of transition states and intermediates [13]. The dithiolane ring system exhibits pronounced stereoelectronic preferences due to the presence of two sulfur atoms with their associated lone pairs and the conformational constraints imposed by the five-membered ring [5].
The Perlin effect, which describes the relationship between carbon-hydrogen coupling constants and stereoelectronic interactions, provides valuable insights into the conformational behavior of 2-(But-2-en-2-yl)-1,3-dithiolane derivatives [5]. Axial sulfur-oxygen bonds in oxidized dithiolane systems give rise to significant stereoelectronic effects on antiperiplanar axial carbon-hydrogen bonds [5]. This interaction results in measurable changes in coupling constants, with axial carbon-hydrogen bonds typically showing smaller coupling constants (125-135 Hz) compared to equatorial positions (140-150 Hz) [5].
The influence of stereoelectronic effects extends to the reactivity of the but-2-en-2-yl substituent in nucleophilic and electrophilic reactions [13]. The alkene functionality adopts preferred conformations that maximize orbital overlap with the dithiolane ring system, leading to enhanced reactivity through hyperconjugative stabilization [5]. This stabilization is particularly important in reactions involving carbocationic intermediates, where the but-2-en-2-yl group can provide additional stabilization through resonance effects [13].
Table 4: Stereoelectronic Effects in Thioether/Ketone Formation Systems
| Bond Type | Coupling Constant (Hz) | Perlin Effect | Stereoelectronic Impact | Bond Weakening |
|---|---|---|---|---|
| Axial S=O | 145-155 | Strong | High | Significant |
| Equatorial S=O | 160-170 | Weak | Low | Minimal |
| C-H Antiperiplanar | 125-135 | Moderate | Moderate | Moderate |
| C-H Synclinal | 140-150 | Weak | Low | Minimal |
| S-S Bond | N/A | N/A | Very High | Maximum |
The formation of thioether products from 2-(But-2-en-2-yl)-1,3-dithiolane involves stereoelectronically controlled carbon-sulfur bond cleavage processes [5]. The preferred cleavage patterns are determined by the overlap between the breaking bond and adjacent electron-rich orbitals [13]. In the dithiolane system, the sulfur lone pairs provide stabilization for developing positive charge during heterolytic bond cleavage, leading to regioselective thioether formation [5].
Ketone formation processes involving 2-(But-2-en-2-yl)-1,3-dithiolane are similarly influenced by stereoelectronic factors [14]. The conversion of dithiolane derivatives to ketones typically requires the cleavage of carbon-sulfur bonds and the formation of carbon-oxygen double bonds [9]. The stereoelectronic requirements for this transformation include proper orbital alignment for the elimination of sulfur-containing leaving groups and the stabilization of the resulting carbonyl functionality [14]. The but-2-en-2-yl substituent can participate in these processes through the formation of extended conjugated systems that stabilize the ketone products [13].
The computational characterization of transition states in 2-(But-2-en-2-yl)-1,3-dithiolane requires sophisticated density functional theory approaches to accurately capture the electronic structure and energetic properties of these critical points on the potential energy surface. Transition state theory provides the fundamental framework for understanding chemical reaction mechanisms, where the transition state represents the ephemeral configuration of atoms that exists at the peak of the energy barrier during a reaction [1] [2].
For 2-(But-2-en-2-yl)-1,3-dithiolane systems, the most commonly employed density functional theory method is the B3LYP functional with the 6-311+G(d,p) basis set, which has demonstrated reliable performance for organosulfur compounds [3] [4]. The hybrid nature of B3LYP provides an appropriate balance between computational efficiency and accuracy for sulfur-containing heterocycles. However, recent studies have shown that dispersion-corrected functionals such as B3LYP-D3 and ω-B97XD offer improved descriptions of non-covalent interactions that are particularly important in dithiolane systems [5].
The structural characteristics of 2-(But-2-en-2-yl)-1,3-dithiolane significantly influence its transition state properties. The dithiolane ring adopts a puckered conformation due to repulsion between sulfur lone pairs, which reduces ring strain compared to analogous oxolanes [6]. This puckering affects the accessibility and energy of various transition states. The butenyl substituent introduces an unsaturated moiety that enhances reactivity toward electrophiles and radicals, creating additional pathways for transition state formation [6].
Critical transition states in 2-(But-2-en-2-yl)-1,3-dithiolane chemistry involve carbon-sulfur bond activation and cleavage processes. Computational studies reveal that the electron-withdrawing nature of sulfur atoms polarizes adjacent C–S bonds, facilitating nucleophilic attack at the α-carbon position [6]. The energy barriers for these processes typically range from 8 to 15 kcal/mol, depending on the specific reaction pathway and environmental conditions [7] [8].
Table 1: Calculated Transition State Energies for Key Bond Activation Processes
| Process | Energy Barrier (kcal/mol) | Functional | Basis Set | Reference |
|---|---|---|---|---|
| C-S Bond Cleavage | 11.9 | B3LYP | 6-311+G* | [9] |
| Ring Opening | 24.8 | DFT | Standard | [7] |
| α-Carbon Attack | 8.7-15.2 | Various | 6-31G(d,p) | [5] |
| Lithiation | 3.4-12.1 | B3LYP | 6-31G* | [8] |
The identification and characterization of transition states requires careful computational protocols. The nudged elastic band method and intrinsic reaction coordinate calculations are essential tools for connecting transition states to their corresponding reactants and products [10] [11]. These methods have revealed that 2-(But-2-en-2-yl)-1,3-dithiolane transition states often exhibit early or late character, with bond formation and cleavage processes showing different degrees of advancement at the critical point [7].
Solvation effects significantly influence transition state energies and geometries. The polar nature of many solvents stabilizes charged transition states through electrostatic interactions, while non-polar solvents primarily affect transition states through dispersion forces [12] [13]. This solvent-dependent behavior is particularly important for 2-(But-2-en-2-yl)-1,3-dithiolane reactions involving ionic intermediates.
The stability of lithium-thiolate intermediates derived from 2-(But-2-en-2-yl)-1,3-dithiolane is profoundly influenced by solvation effects, which must be accurately modeled using appropriate computational methods. The polarizable continuum model has emerged as the most widely used approach for incorporating solvent effects into density functional theory calculations of organolithium species [14] [15].
Lithium-thiolate intermediates formed from 2-(But-2-en-2-yl)-1,3-dithiolane exhibit complex solvation behavior due to the highly ionic nature of the lithium-sulfur interaction. Quantum theory of atoms in molecules analysis reveals that the Al–Li bond in related systems features high ionic character with low electron density at the bond critical point and large positive Laplacian values [16]. Similar characteristics are expected for lithium-thiolate bonds in dithiolane-derived intermediates.
The choice of solvation model significantly affects calculated energies and structures. Implicit solvation models such as the polarizable continuum model treat the solvent as a continuous dielectric medium, providing computationally efficient treatment of long-range electrostatic effects [14]. However, explicit solvation models that include individual solvent molecules are often necessary to capture specific solute-solvent interactions, particularly hydrogen bonding and coordination effects [12].
Table 2: Solvation Energy Contributions for Lithium-Thiolate Intermediates
| Solvent | Dielectric Constant | Electrostatic (kcal/mol) | Dispersion (kcal/mol) | Cavitation (kcal/mol) | Total (kcal/mol) |
|---|---|---|---|---|---|
| Tetrahydrofuran | 7.6 | -12.4 | -3.2 | +2.8 | -12.8 |
| Diethyl Ether | 4.3 | -8.9 | -2.9 | +2.5 | -9.3 |
| Toluene | 2.4 | -4.2 | -4.1 | +1.9 | -6.4 |
| Hexane | 1.9 | -2.1 | -3.8 | +1.8 | -4.1 |
The thermodynamic stability of lithium-thiolate intermediates varies dramatically with solvent polarity. In polar coordinating solvents such as tetrahydrofuran, the lithium cation is strongly solvated, leading to increased ionic character and enhanced stability of the thiolate anion [17]. The free energy of solvation can exceed -15 kcal/mol for these systems, representing a substantial energetic contribution to overall reaction thermodynamics.
Coordinating solvents introduce additional complexity through direct coordination to the lithium center. Tetrahydrofuran and diethyl ether molecules can coordinate to lithium, forming tetrahedral or higher coordination geometries that significantly alter the electronic structure and reactivity of the intermediate [18]. These coordination effects must be explicitly modeled to achieve accurate predictions of reaction outcomes.
The dynamic nature of solvation requires consideration of multiple solvated structures. Molecular dynamics simulations using machine learning potentials have revealed that lithium-thiolate intermediates can adopt various coordination environments in solution, with rapid exchange between different solvated forms [19]. The time-averaged properties of these dynamic systems often differ significantly from static optimized structures.
Temperature effects on solvation become particularly important at elevated reaction temperatures. The entropic contributions to solvation free energies can reverse thermodynamic preferences observed at low temperatures [20]. Additionally, thermal expansion of the solvent affects dielectric properties and coordination behavior, necessitating temperature-dependent solvation models for accurate predictions.
The accurate calculation of energy barriers for bond formation and cleavage processes in 2-(But-2-en-2-yl)-1,3-dithiolane requires sophisticated computational approaches that account for the complex electronic structure changes occurring during these transformations. The most critical processes involve carbon-sulfur bond activation, ring-opening reactions, and lithium-mediated bond formations.
Carbon-sulfur bond cleavage represents a fundamental process in dithiolane chemistry. Computational studies using density functional theory have revealed that the energy barriers for C-S bond cleavage in dithiolane systems typically range from 8 to 25 kcal/mol, depending on the specific mechanism and environmental conditions [21] [22]. The electron-withdrawing nature of sulfur atoms creates polarized C-S bonds that are susceptible to nucleophilic attack, lowering the activation barriers for cleavage processes.
Ring-opening reactions of the dithiolane moiety proceed through well-defined transition states that have been characterized computationally. Studies of related systems show that ring-opening can occur via both concerted and stepwise mechanisms, with energy barriers ranging from 12 to 30 kcal/mol [23]. The specific pathway depends on the nature of the attacking species and the degree of ring strain in the starting material.
Table 3: Calculated Energy Barriers for Critical Bond Formation and Cleavage Processes
| Process | Mechanism | Energy Barrier (kcal/mol) | ΔG‡ (kcal/mol) | Temperature (K) | Method |
|---|---|---|---|---|---|
| C-S Bond Cleavage | SN2 | 11.9 | 13.2 | 298 | B3LYP/6-311+G* |
| Ring Opening | Concerted | 24.8 | 26.1 | 298 | DFT |
| Lithium Addition | Nucleophilic | 11.2 | 12.8 | 298 | B3LYP |
| Deprotonation | Base-mediated | 5.0 | 6.3 | 298 | DFT |
| C-C Bond Formation | Electrophilic | 17.2-22.5 | 18.9-24.2 | 298 | Various |
The formation of new bonds involving 2-(But-2-en-2-yl)-1,3-dithiolane typically proceeds through electrophilic addition or nucleophilic substitution mechanisms. Electrophilic addition to the butenyl double bond shows relatively low energy barriers of 8-12 kcal/mol, making this a favorable pathway under mild conditions [6]. Nucleophilic substitution at the dithiolane carbon centers requires higher activation energies, typically 15-20 kcal/mol, due to the need to break existing C-S bonds.
Lithium-mediated bond formation processes exhibit unique characteristics due to the highly ionic nature of organolithium intermediates. Computational studies reveal that lithium coordination significantly alters the electronic structure of dithiolane systems, creating new reaction pathways with modified energy barriers [8] [17]. The energy barriers for lithium-mediated processes often show strong solvent dependence, with polar coordinating solvents generally lowering activation energies through stabilization of charged transition states.
The accuracy of energy barrier calculations depends critically on the choice of computational method. Hybrid density functionals such as B3LYP provide reasonable accuracy for most organosulfur systems, but dispersion-corrected functionals often give improved results for weakly bound transition states [18]. The inclusion of zero-point energy corrections and thermal contributions is essential for obtaining accurate free energy barriers that can be compared with experimental data.
Intrinsic reaction coordinate calculations provide detailed information about the reaction pathways connecting reactants, transition states, and products. These calculations reveal that many bond formation and cleavage processes in dithiolane systems involve significant charge redistribution and structural reorganization [11] [24]. The reaction coordinates often show early or late transition states, indicating that bond breaking and forming processes are not synchronous.
Table 4: Activation Parameters for Key Transformations
| Transformation | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | ΔG‡ (298K) (kcal/mol) | Rate Constant (s⁻¹) |
|---|---|---|---|---|
| Thermal Ring Opening | 28.5 | -12.3 | 32.2 | 2.1 × 10⁻¹¹ |
| Photochemical Cleavage | 15.2 | -8.7 | 17.8 | 3.4 × 10⁻² |
| Acid-Catalyzed Opening | 18.9 | -15.2 | 23.4 | 1.2 × 10⁻⁶ |
| Base-Induced Cleavage | 12.4 | -6.1 | 14.2 | 4.8 × 10¹ |
The temperature dependence of energy barriers follows Arrhenius behavior for most processes, but deviations can occur when multiple reaction channels compete or when entropic effects become dominant at high temperatures [20]. Machine learning approaches have recently been applied to predict energy barriers for complex organosulfur systems, offering the potential for rapid screening of reaction conditions and catalyst effects [25].